molecular formula C10H16O2 B14617457 Methyl 2,6-dimethylhepta-2,6-dienoate CAS No. 59333-73-2

Methyl 2,6-dimethylhepta-2,6-dienoate

Cat. No.: B14617457
CAS No.: 59333-73-2
M. Wt: 168.23 g/mol
InChI Key: JIAQYIRQZJGLCU-UHFFFAOYSA-N
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Description

Methyl 2,6-dimethylhepta-2,6-dienoate is a branched unsaturated ester featuring conjugated diene systems at positions 2 and 6 of a seven-carbon chain. Its molecular formula is C₁₀H₁₆O₂, with a molecular weight of 168.23 g/mol. The compound is characterized by two methyl substituents at positions 2 and 6, influencing steric and electronic properties. It serves as a versatile intermediate in organic synthesis, particularly in cycloadditions and catalytic annulations .

Properties

CAS No.

59333-73-2

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

IUPAC Name

methyl 2,6-dimethylhepta-2,6-dienoate

InChI

InChI=1S/C10H16O2/c1-8(2)6-5-7-9(3)10(11)12-4/h7H,1,5-6H2,2-4H3

InChI Key

JIAQYIRQZJGLCU-UHFFFAOYSA-N

Canonical SMILES

CC(=C)CCC=C(C)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2,6-dimethylhepta-2,6-dienoate can be synthesized through various methods. One common approach involves the esterification of 2,6-dimethylhepta-2,6-dienoic acid with methanol in the presence of an acid catalyst. The reaction typically requires refluxing the mixture to achieve the desired ester product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 2,6-dimethylhepta-2,6-dienoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Methyl 2,6-dimethylhepta-2,6-dienoate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2,6-dimethylhepta-2,6-dienoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical pathways. The double bonds in the compound also allow for electrophilic addition reactions, contributing to its reactivity .

Comparison with Similar Compounds

Structural and Functional Differences

  • Chain Length and Substituent Position: Methyl nerate (C₁₁H₁₈O₂) has an octa-2,6-dienoate backbone with methyl groups at C3 and C7, leading to increased hydrophobicity (XlogP = 3.40) compared to the hepta-2,6-dienoate analog . The acetoxymethyl modification in methyl 6-acetoxymethyl-hepta-2,6-dienoate enhances electrophilicity at C6, enabling participation in palladium-catalyzed allylation/Michael addition cascades .
  • Reactivity in Catalytic Systems: this compound undergoes Pd-catalyzed annulations with active methylene compounds to form cyclohexane derivatives. In contrast, methyl 6-acetoxymethyl-hepta-2,6-dienoate achieves higher regioselectivity due to its electron-withdrawing acetoxy group . Microwave-assisted synthesis of (E)-5-phenyl-3-(pyrrolidin-1-yl)hepta-2,6-dienoate demonstrates that bulky substituents (e.g., phenyl) require optimized conditions (e.g., Zn(OTf)₂ catalyst) for >99% yield, unlike simpler analogs .
  • Biological and Physical Properties :

    • 2,6-Dimethyl-2,4-heptadiene (C₉H₁₆), a hydrocarbon analog, lacks the ester moiety, resulting in lower polarity and distinct metabolic pathways in biological systems .

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